molecular formula C8H6ClF2NO3 B2395923 Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1864052-04-9

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2395923
CAS No.: 1864052-04-9
M. Wt: 237.59
InChI Key: BXTPYJDGLGGFEP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, difluoromethyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate: Lacks the difluoromethyl group, which can affect its chemical properties and applications.

    Methyl 6-bromo-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Substitution of chlorine with bromine can lead to different reactivity and biological activity.

Uniqueness

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical stability, reactivity, and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-chloro-1-(difluoromethyl)-6-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c1-15-7(14)4-2-5(9)12(8(10)11)6(13)3-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTPYJDGLGGFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=C1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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